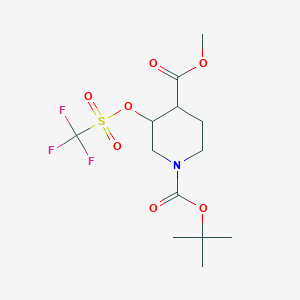
1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with trifluoromethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The process involves cooling the reaction mixture to low temperatures and maintaining specific pressure conditions to ensure the desired product is obtained with high yield.
Analyse Des Réactions Chimiques
1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Pharmaceuticals: The trifluoromethylsulfonyl group is known for enhancing the biological activity of pharmaceutical compounds.
Materials Science: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds include:
- tert-Butyl 3-fluoro-4-[(methylsulfonyl)oxy]piperidine-1-carboxylate
- tert-Butyl 4-[[(methylsulfonyl)oxy]methyl]piperidine-1-carboxylate
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their reactivity and applications. The presence of the trifluoromethylsulfonyl group in 1-tert-Butyl 4-methyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate makes it particularly unique and valuable in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H20F3NO7S |
|---|---|
Poids moléculaire |
391.36 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-methyl 3-(trifluoromethylsulfonyloxy)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H20F3NO7S/c1-12(2,3)23-11(19)17-6-5-8(10(18)22-4)9(7-17)24-25(20,21)13(14,15)16/h8-9H,5-7H2,1-4H3 |
Clé InChI |
YHYOJMKROMIWDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


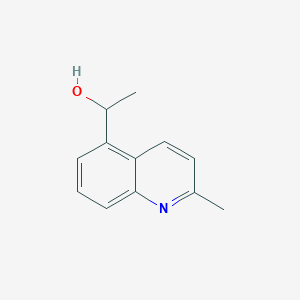
![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)
![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)
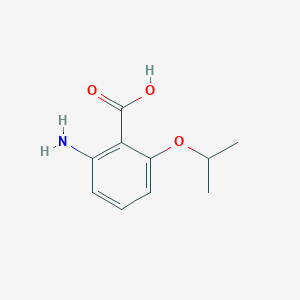

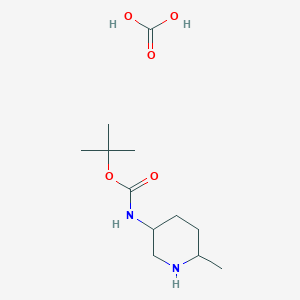
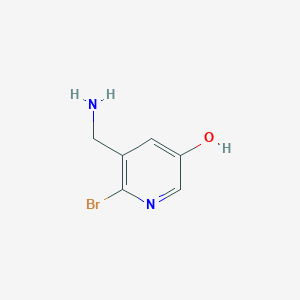
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

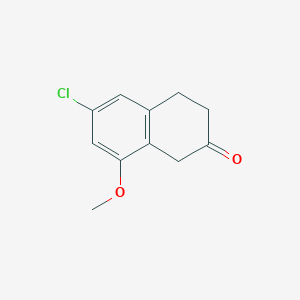
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
